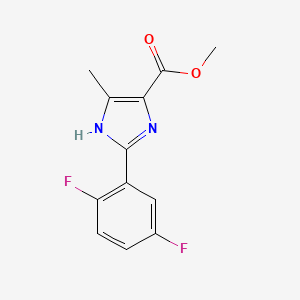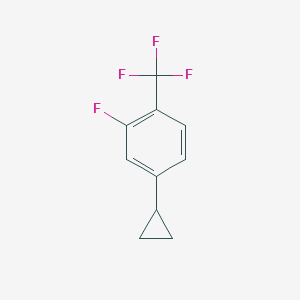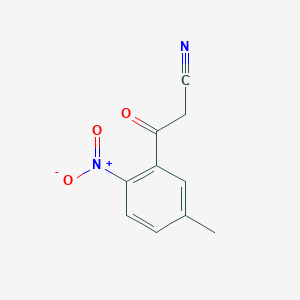
3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a nitro group, a methyl group, and a nitrile group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile typically involves the nitration of 5-methyl-2-nitrophenol followed by subsequent reactions to introduce the nitrile and oxo groups. One common method involves the reaction of 5-methyl-2-nitrophenol with acetonitrile in the presence of a base such as sodium hydride, followed by oxidation to introduce the oxo group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction of the nitro group: 3-(5-Methyl-2-aminophenyl)-3-oxopropanenitrile.
Reduction of the nitrile group: 3-(5-Methyl-2-nitrophenyl)-3-aminopropane.
Substitution of the methyl group: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-nitrophenol: A precursor in the synthesis of 3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile.
2-Methyl-4-nitrophenol: Another nitrophenol derivative with similar chemical properties.
4-Methyl-3-nitrophenol: Similar structure but different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both a nitrile and an oxo group, which confer distinct reactivity and potential applications compared to other nitrophenol derivatives. Its specific substitution pattern also influences its chemical behavior and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
3-(5-methyl-2-nitrophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-9(12(14)15)8(6-7)10(13)4-5-11/h2-3,6H,4H2,1H3 |
Clave InChI |
PWWJSYNNTCPMOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


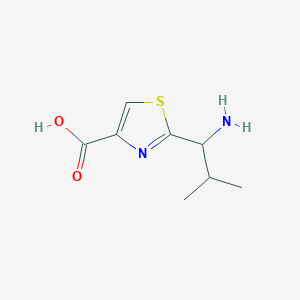
![2-(Methylamino)benzo[d]isothiazol-3(2H)-one](/img/structure/B15335865.png)
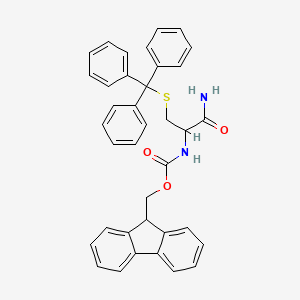
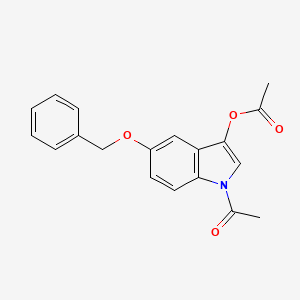
![4-Bromo-7-fluorobenzo[d][1,3]dioxole](/img/structure/B15335894.png)
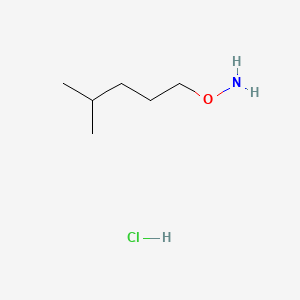

![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
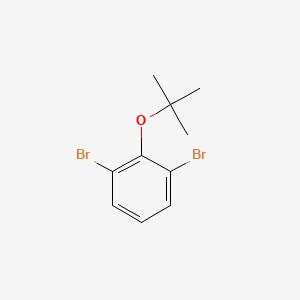
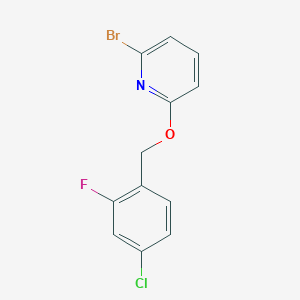
![Dibenzo[b,d]thiophen-3-yltrimethylsilane](/img/structure/B15335943.png)
![2-[(Boc-amino)methyl]-3-fluoroaniline](/img/structure/B15335945.png)
